Telomestatin is a natural product found in Streptomyces anulatus with data available.
Telomestatin
CAS No.:
Cat. No.: VC0544875
Molecular Formula: C26H14N8O7S
Molecular Weight: 582.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H14N8O7S |
|---|---|
| Molecular Weight | 582.5 g/mol |
| IUPAC Name | 4,8-dimethyl-3,7,11,15,19,23,27-heptaoxa-31-thia-33,34,35,36,37,38,39,40-octazanonacyclo[28.2.1.12,5.16,9.110,13.114,17.118,21.122,25.126,29]tetraconta-2(40),4,6(39),8,10(38),12,14(37),16,18(36),20,22(35),24,26(34),28,30(33)-pentadecaene |
| Standard InChI | InChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3 |
| Standard InChI Key | YVSQVYZBDXIXCC-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=N[C@@H](CS9)C(=N2)O1 |
| SMILES | CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1 |
| Canonical SMILES | CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1 |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structural Features
The molecular architecture of telomestatin underpins its biological activity (Table 1).
Table 1: Chemical Properties of Telomestatin
| Property | Value |
|---|---|
| Molecular formula | C26H14N8O7S |
| Molecular weight | 582.5 g/mol |
| PubChem CID | 443590 |
| IUPAC name | 4,8-dimethyl-3,7,11,15,19,23,27-heptaoxa-31-thia-33,34,35,36,37,38,39,40-octazanonacyclo[28.2.1.12,5.16,9.110,13.114,17.118,21.122,25.126,29]tetraconta-2(40),4,6(39),8,10(38),12,14(37),16,18(36),20,22(35),24,26(34),28,30(33)-pentadecaene |
| Solubility | Poor aqueous solubility |
The compound’s planar macrocyclic core enables π-π stacking with G-tetrads, while methyl groups enhance hydrophobic interactions . Structural analogs like L2A2-6M(4)OTD, which incorporate methyl oxazole units, exhibit 3-fold higher G4 stabilization compared to the parent compound .
Mechanism of Action
Telomerase Inhibition
Telomestatin inhibits telomerase by stabilizing G4 structures at telomeres, preventing the enzyme from extending single-stranded 3' overhangs. In multiple myeloma cells (ARD, MM1S, ARP), 1–10 μM telomestatin reduced telomerase activity by 80–90% within 7 days, leading to telomere shortening (0.5–1.0 kb loss over 3 weeks) and apoptotic cell death . Notably, gene expression profiling revealed minimal off-target effects, with only 0.23% of 33,000 genes showing ≥2-fold changes after 7 days of treatment .
POT1 Protein Displacement
Telomestatin disrupts the telomere-capping protein POT1 (Protection of Telomeres 1). In EcR293 cells, 72-hour treatment caused rapid POT1 delocalization from telomeres without affecting TRF2 (a duplex telomere-binding protein) . This uncapping exposes chromosome ends, activating DNA damage responses akin to the Hayflick limit .
Non-Telomeric Targets
In glioma stem cells (GSCs), telomestatin downregulates the proto-oncogene c-Myb by 60%, impairing tumor sphere formation at 1 μM . Immunohistochemistry of glioblastoma multiforme (GBM) samples confirmed elevated c-Myb levels (p < 0.01 vs. normal tissue), suggesting a therapeutically exploitable vulnerability .
Preclinical Anticancer Activity
Multiple Myeloma
In ARD, ARP, and MM1S cell lines, telomestatin (1–10 μM) reduced viability by 70–90% over 5 weeks. Apoptosis correlated with telomere shortening rates of 50–100 bp/day, achieving critical telomere lengths (<4 kb) required for senescence .
Glioblastoma
Patient-derived GSCs treated with 1 μM telomestatin showed complete ablation of sphere-forming capacity, while CD133+ stem cell populations decreased from 60–92% to 24–43% (p < 0.05) . In xenograft models, daily intraperitoneal administration (5 mg/kg) reduced tumor volume by 65% vs. controls (p < 0.01) .
Molecular Binding Dynamics
Molecular dynamics simulations (2.5–11.5 μs trajectories) compared telomestatin’s binding to hybrid (PDB: 5dww) vs. parallel G4 structures (Table 2) .
Table 2: Binding Parameters of Telomestatin to G4 DNA
| System | RMSF Reduction at T12–T13 Loop | ΔG Binding (kcal/mol) |
|---|---|---|
| Hybrid G4 | 0.8 Å | −12.3 ± 1.2 |
| Parallel G4 | 0.3 Å | −8.9 ± 0.9 |
Telomestatin preferentially stabilizes hybrid G4s, reducing root-mean-square fluctuation (RMSF) at flexible loops by 0.8 Å . This selectivity arises from complementary steric matching between the macrocycle and the hybrid G4’s diagonal loop geometry .
Synthetic Derivatives and Structure-Activity Relationships
Modifying the oxazole rings improves potency (Table 3).
Table 3: G4 Stabilization by Telomestatin Derivatives
| Derivative | Methyl Groups | ΔTm (°C) vs. Parent |
|---|---|---|
| L2A2-6OTD (3a) | 0 | Baseline |
| L2A2-6M(2)OTD (3b) | 2 | +4.2 |
| L2A2-6M(4)OTD (3c) | 4 | +6.8 |
Adding methyl groups to positions 2 and 4 of the oxazole rings (3b, 3c) increased melting temperature (Tm) by 4.2–6.8°C, enhancing G4 stability . These derivatives also showed 10-fold higher potency in displacing POT1 from telomeric overhangs .
Challenges and Future Directions
Despite promising preclinical data, telomestatin faces limitations:
-
Poor solubility: LogP > 3 limits bioavailability . Prodrug strategies using PEGylation are under investigation.
-
Off-target effects: At 10 μM, telomestatin binds non-telomeric G4s in oncogene promoters (e.g., c-Myc), potentially causing genotoxicity .
-
Resistance mechanisms: Telomerase-negative cancers may bypass telomere shortening via alternative lengthening of telomeres (ALT).
Second-generation analogs like 6M(4)OTD and nanoparticle formulations aim to address these issues. Phase I trials for a water-soluble derivative (TMS-1) are anticipated by 2026.
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